2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone
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Overview
Description
2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone is a chemical compound with the molecular formula C19H20N2O2 It is known for its unique structure, which includes a piperazine ring substituted with a benzoyl group and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone typically involves the reaction of 1-phenylethanone with 4-benzoylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzoyl-substituted carboxylic acids.
Reduction: Formation of benzoyl-substituted alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoyl group can form hydrogen bonds and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoyl-1-piperazinyl)-1-(4-fluorophenyl)ethanone
- 2-(4-Benzoyl-1-piperazinyl)-1-(4-chlorophenoxy)acetamide
Uniqueness
2-(4-Benzoyl-1-piperazinyl)-1-phenylethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of both benzoyl and phenylethanone groups. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
67520-78-9 |
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Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-(4-benzoylpiperazin-1-yl)-1-phenylethanone |
InChI |
InChI=1S/C19H20N2O2/c22-18(16-7-3-1-4-8-16)15-20-11-13-21(14-12-20)19(23)17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChI Key |
NFSZFNROYAYLNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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